molecular formula C23H20N6OS B380025 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B380025
M. Wt: 428.5g/mol
InChI Key: NLEZEGJQIBBMDG-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-pyridinylmethylene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-pyridinylmethylene)acetohydrazide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the pyridinylmethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-pyridinylmethylene)acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting their biological availability and activity. The hydrazide moiety can participate in hydrogen bonding and other interactions with biological molecules, enhancing its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-pyridinylmethylene)acetohydrazide apart is its unique combination of functional groups The presence of both the triazole ring and the pyridinylmethylene group provides a versatile platform for various chemical reactions and biological interactions

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H20N6OS/c1-17-10-12-18(13-11-17)22-27-28-23(29(22)20-8-3-2-4-9-20)31-16-21(30)26-25-15-19-7-5-6-14-24-19/h2-15H,16H2,1H3,(H,26,30)/b25-15-

InChI Key

NLEZEGJQIBBMDG-MYYYXRDXSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.